molecular formula C23H21N5O2S B3507326 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B3507326
M. Wt: 431.5 g/mol
InChI Key: ZNJJKDLFPDHRKT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 4-(benzyloxy)phenyl ring. Its molecular formula is C23H20N5O2S, with a molecular weight of 442.51 g/mol. Structural analogs of this compound are primarily explored for pharmacological applications, including insect olfactory receptor modulation (Orco agonists) and anti-inflammatory or anti-exudative activity .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c24-28-22(18-9-5-2-6-10-18)26-27-23(28)31-16-21(29)25-19-11-13-20(14-12-19)30-15-17-7-3-1-4-8-17/h1-14H,15-16,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJKDLFPDHRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-[4-(benzyloxy)phenyl]acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Key Observations :

Triazole Core Modifications: Amino vs. Aromatic vs. Heterocyclic Substitutions: Replacing phenyl with pyridinyl (VUAA-1) or thienyl () increases polarity, improving solubility but reducing membrane permeability .

Acetamide Tail Variations: Benzyloxy vs. Phenoxy: The benzyloxy group in the target compound increases lipophilicity (logP ≈ 4.2) compared to phenoxy derivatives (logP ≈ 3.5), favoring blood-brain barrier penetration . Isopropyl vs. Benzyloxy: OLC-12’s 4-isopropylphenyl group enhances steric bulk, reducing off-target interactions but limiting metabolic stability .

Biological Activity :

  • Orco Agonism : VUAA-1 and OLC-12 show stronger Orco activation (EC₅₀ < 1 µM) than the target compound, likely due to their pyridinyl groups’ π-π stacking with receptor residues .
  • Anti-Exudative Activity : Furan-2-yl analogs () exhibit superior anti-exudative effects (50% inhibition at 10 mg/kg) compared to phenyl derivatives, attributed to furan’s electron-rich structure enhancing COX-2 binding .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Calculated Properties of Selected Analogs

Property Target Compound VUAA-1 OLC-12 Compound
Molecular Weight 442.51 451.54 465.57 450.58
Hydrogen Bond Donors 2 1 1 1
Hydrogen Bond Acceptors 6 6 6 6
LogP (Predicted) 4.2 3.8 4.1 4.0
Polar Surface Area (Ų) 110 95 95 98
  • Metabolic Stability: Compounds with 4-ethyl or 4-allyl groups (e.g., ) show faster hepatic clearance due to CYP450-mediated oxidation, whereas the target compound’s amino group may reduce susceptibility to oxidation .
  • Toxicity : Chlorophenyl derivatives () exhibit higher cytotoxicity (CC₅₀ = 25 µM) compared to benzyloxy analogs (CC₅₀ > 50 µM), likely due to reactive metabolite formation .

Research Implications

The target compound’s 4-amino-5-phenyl-triazole scaffold offers a balance between hydrophobicity and hydrogen-bonding capacity, making it suitable for central nervous system targets. However, pyridinyl or thienyl substitutions (as in VUAA-1 or ) may improve potency in peripheral applications. Future studies should explore hybridizing the amino group with heterocyclic moieties to optimize receptor affinity and pharmacokinetics .

Q & A

Q. 1.1. What are the optimal synthetic pathways for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions. A typical approach includes:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
  • Step 2: Sulfanyl-acetamide coupling using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to link the triazole moiety to the benzyloxy-phenyl group .
  • Key Conditions: Temperature (60–80°C), solvent (DMF or THF), and pH control (neutral to mildly acidic) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for >95% purity .

Q. 1.2. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzyloxy group (δ 4.9–5.1 ppm for OCH2_2Ph), triazole protons (δ 8.2–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR: Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3300–3400 cm1^{-1} (N-H stretch) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ and fragmentation patterns .

Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Kinetic assays (e.g., UV-Vis spectroscopy) to evaluate inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2), with IC50_{50} calculations .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated DMSO/water solution yields single crystals suitable for diffraction .
  • Refinement: Use SHELXL (via SHELX suite) for structure refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.02 Å), and torsion angle analysis for triazole-phenyl dihedral angles .
  • Applications: Confirms sulfanyl-acetamide linkage geometry and steric effects of the benzyloxy group on target binding .

Q. 2.2. What strategies address contradictions in bioactivity data across similar triazole derivatives?

Methodological Answer:

  • Data Normalization: Account for variations in assay conditions (e.g., serum concentration, pH) by standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • SAR Analysis: Compare substituent effects (e.g., benzyloxy vs. ethoxyphenyl) using statistical tools (e.g., PCA or CoMFA) to identify key pharmacophores .
  • Reproducibility Checks: Validate results across ≥3 independent labs, focusing on compounds with EC50_{50} ≤10 μM .

Q. 2.3. How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to calculate logP (optimal range: 2–4), CYP450 inhibition (e.g., CYP3A4), and hERG channel binding .
  • Metabolic Pathways: Simulate Phase I/II metabolism (e.g., oxidation of the triazole ring or O-debenzylation) using GLORY or MetaSite .
  • Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity (alert: benzyloxy group) and mutagenicity (Ames test correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide

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